Methyl 5-ethynyl-4-methoxypicolinate
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Overview
Description
Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form Methyl 4-methoxypyridine-2-carboxylate.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of the ester with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxypyridine-2-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethynylpyridine derivatives: Similar in structure but may have different substituents on the pyridine ring.
Uniqueness
Methyl 5-Ethynyl-4-methoxypyridine-2-carboxylate is unique due to the presence of both the ethynyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-ethynyl-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-4-7-6-11-8(10(12)14-3)5-9(7)13-2/h1,5-6H,2-3H3 |
InChI Key |
UPQMVDLVGMFWHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C#C)C(=O)OC |
Origin of Product |
United States |
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